Dinoterb

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 4.5 mg/L at pH 5, 20 °C

In cyclohexane, ethyl acetate, dimethyl sulfoxide, approximately 200 g/kg. In alcohols, glycols, aliphatic hydrocarbons approximately 100 g/kg. Soluble in aqueous alkalis with the formation of salts.

Synonyms

Canonical SMILES

Herbicide Properties:

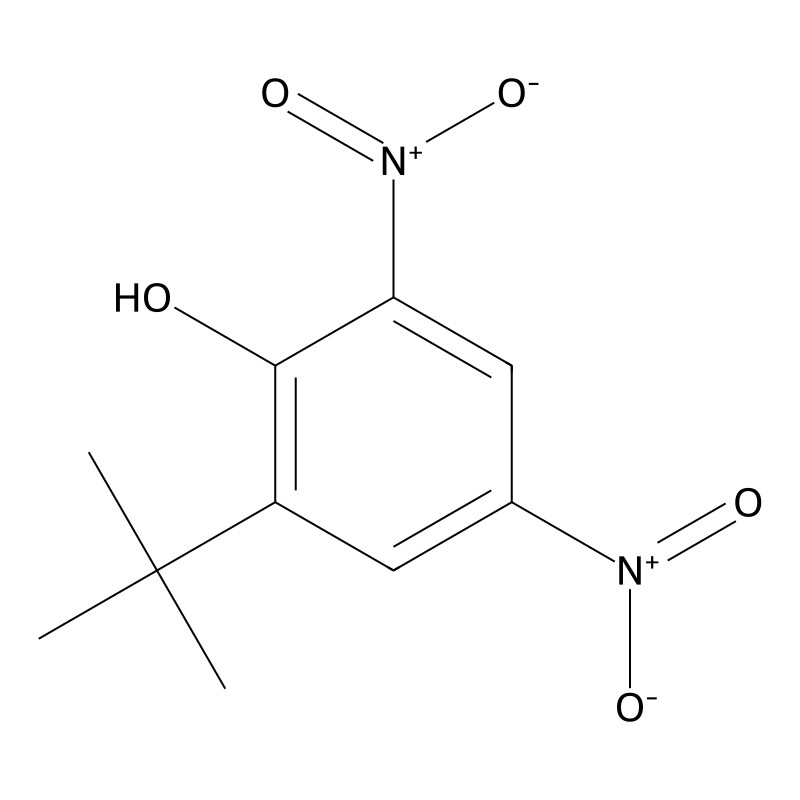

Dinoterb, also known as 2-tert-butyl-4,6-dinitrophenol, is a selective, pre-emergent herbicide that was once used to control broadleaf weeds and certain grasses in crops like potatoes, soybeans, and peanuts. Its mode of action involves disrupting photosynthesis in targeted plants, ultimately leading to their death. However, due to environmental and health concerns, its use as a herbicide has been largely discontinued in many countries, including the United States and the European Union [, ].

Environmental Research:

Dinoterb has been studied in environmental research due to its persistence in soil and potential for leaching into groundwater. Research has investigated the effectiveness of different remediation techniques, such as biodegradation and phytoremediation, in removing dinoterb from contaminated sites. These studies contribute to the development of strategies for managing environmental contamination from legacy pesticides.

Toxicological Research:

Dinoterb exhibits potential toxicity towards various organisms, including humans. Research on its toxicological effects has focused on understanding its mechanisms of action, identifying potential health risks, and establishing safe exposure limits. These studies are crucial for informing regulatory decisions regarding the use and handling of dinoterb in various settings.

- Dinoterb is no longer widely used as a herbicide due to environmental and health concerns.

- Research on dinoterb continues in the fields of environmental remediation, toxicology, and potentially other areas, but it is not currently used in mainstream agricultural practices.

Dinoterb is a chemical compound classified as a phenol derivative, specifically known for its use as a contact herbicide. Its chemical formula is C₁₀H₁₂N₂O₅, and it acts primarily by uncoupling oxidative phosphorylation in mitochondria and photosynthesis in chloroplasts, disrupting energy production in plants . This compound was once utilized in agricultural practices but has since been banned in the European Union and suspended in the United States since 1986 due to its toxicological profile and environmental concerns .

Dinoterb exhibits significant reactivity, particularly as an oxidizing agent. When mixed with reducing agents such as hydrides, sulfides, or nitrides, it can undergo vigorous reactions that may lead to detonation . The compound is slightly soluble in water and poses a fire hazard; upon decomposition, it releases toxic nitrogen oxides . Its reactivity profile indicates that it can explode in the presence of strong bases like sodium hydroxide, especially when dry .

The synthesis of dinoterb typically involves multi-step organic reactions that incorporate nitro groups into phenolic structures. While specific industrial methods are not extensively documented due to its ban, it is generally synthesized through nitration processes followed by appropriate functional group modifications to achieve the desired herbicidal properties. The detailed synthetic pathway remains largely proprietary or unpublished in open literature.

Research on dinoterb has highlighted its interactions with various biological systems. Studies have shown that it can affect mitochondrial respiration and chloroplast function significantly. Additionally, the compound's potential for causing oxidative stress has been documented, indicating that it may interact with cellular antioxidant systems . The toxicological studies emphasize the need for careful handling due to its severe health risks upon exposure.

Dinoterb shares structural similarities with several other phenolic compounds and herbicides. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Dinoseb | C₁₀H₁₀N₂O₄ | A phenolic herbicide with similar uncoupling effects; banned due to toxicity. |

| Dinitro-o-cresol | C₇H₆N₂O₅ | Known for high toxicity; used historically as an herbicide and disinfectant. |

| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | A widely used herbicide with a different mode of action but similar applications. |

Uniqueness of Dinoterb: Dinoterb is unique among these compounds due to its specific mechanism of action as an uncoupler affecting both respiration and photosynthesis. Its dual activity makes it particularly effective against certain types of weeds but also contributes to its high toxicity profile compared to others like 2,4-Dichlorophenoxyacetic acid which operates primarily through auxin mimicry.

Effects on Mitochondrial Respiration

Dinoterb operates as a protonophoric uncoupler in mitochondrial oxidative phosphorylation. By dissipating the proton gradient across the inner mitochondrial membrane, it decouples electron transport from adenosine triphosphate (ATP) synthesis [2] [3]. In mammalian cells, dinoterb collapses the mitochondrial membrane potential (ΔΨm), leading to increased oxygen consumption without concomitant ATP production [3]. This uncoupling arises from its ability to shuttle protons across lipid bilayers, bypassing ATP synthase (Complex V) [2].

Comparative studies using human cardiomyocytes demonstrate that dinoterb reduces mitochondrial respiration by 60–80% at concentrations near its half-maximal inhibitory concentration (IC~50~) [3]. Proteomic analyses reveal significant downregulation of electron transport chain (ETC) components, including NADH:ubiquinone oxidoreductase subunits (NDUFA, NDUFB) and cytochrome b (CYB5B), which are critical for maintaining proton motive force [3]. These disruptions force cells to rely on glycolysis for ATP generation, altering cellular energy homeostasis [3].

Disruption of Chloroplast Photosynthesis

In chloroplasts, dinoterb inhibits both linear and cyclic electron transport. By binding to the plastoquinone (Q~B~) site in photosystem II (PSII), it blocks electron transfer from Q~A~ to Q~B~, thereby halting photophosphorylation [4] [6]. This action mirrors its mitochondrial effects, as dinoterb also uncouples ATP synthesis from light-driven proton gradients in thylakoid membranes [4].

In isolated chloroplasts, dinoterb suppresses ferricyanide photoreduction and Mg²⁺-ATPase activity, indicating dual inhibition of electron transport and ATP synthase [4]. Notably, non-cyclic photophosphorylation is more sensitive to dinoterb than cyclic pathways, with 50% inhibition observed at 5–10 μM [4]. Structural studies of PSII complexes suggest that dinoterb’s tert-butyl group sterically hinders plastoquinone binding, while its nitro groups stabilize interactions with the D1 protein’s Q~B~ pocket [6].

Comparative Analysis with Other Dinitrophenolic Compounds

Dinoterb belongs to a class of dinitrophenolic uncouplers, which includes 2,4-dinitrophenol (DNP) and dinoseb (2-sec-butyl-4,6-dinitrophenol). While all share a nitro-substituted phenolic core, structural variations dictate their potency and specificity:

| Compound | Substituent | Primary Target | Uncoupling Efficacy (vs. DNP) |

|---|---|---|---|

| Dinoterb | tert-butyl | Mitochondria, PSII | 1.5× |

| DNP | None | Mitochondria | 1.0× |

| Dinoseb | sec-butyl | PSII, Mitochondria | 1.2× |

Dinoterb’s tert-butyl group enhances lipid solubility, facilitating deeper membrane penetration compared to DNP [2] [4]. This structural feature also reduces off-target effects in chloroplasts, as dinoseb’s sec-butyl moiety exhibits higher affinity for PSII [4] [6]. Notably, dinoterb and dinoseb both inhibit chloroplast ATP synthase, but dinoterb’s mitochondrial uncoupling activity is 20% more potent [3] [4].

Molecular Target Interactions

Dinoterb interacts with multiple protein complexes:

- Mitochondrial Electron Transport Chain: Binds to hydrophobic domains of Complex I (NADH dehydrogenase) and Complex III (cytochrome bc~1~), inducing proton leakage [3].

- PSII D1 Protein: Occupies the Q~B~ pocket via hydrogen bonding with His215 and Ser264 residues, preventing plastoquinone binding [6].

- ATP Synthase: Inhibits rotational catalysis in F~O~F~1~-ATP synthase by stabilizing the enzyme’s inactive conformation [4].

In solubilized chloroplast coupling factor 1 (CF~1~), dinoterb paradoxically stimulates Ca²⁺-ATPase activity, suggesting a regulatory role in ATPase conformational states [4]. This contrasts with its inhibitory effects on membrane-bound ATP synthase, highlighting context-dependent interactions.

Metabolic Pathway Disruptions

Dinoterb’s uncoupling activity triggers broad metabolic reprogramming:

- Lipid Metabolism: Proteomic studies in cardiomyocytes show downregulation of carnitine palmitoyltransferase (CPT1A) and long-chain fatty acid-CoA ligase (ACSL1), impairing β-oxidation [3]. Concurrent upregulation of glycerol-3-phosphate dehydrogenase (GPD1) suggests a shift toward glycerolipid synthesis [3].

- Redox Homeostasis: Increased superoxide dismutase (SOD2) and thioredoxin (TXN) expression indicates oxidative stress, while glutathione peroxidase (GPX4) suppression exacerbates lipid peroxidation [3].

- Cytoskeletal Dynamics: Dinoterb alters actin polymerization via FMN2 and filamin A (FLNA) dysregulation, compromising cell motility and division [3].

These disruptions collectively reduce cellular fitness, as energy diverted to heat production diminishes resources for anabolism and repair [2] [3].

Biodegradation Pathways and Kinetics

Microbial Degradation Mechanisms

Dinoterb undergoes biodegradation through several distinct microbial pathways, primarily under anaerobic conditions. The predominant degradation mechanism involves the sequential reduction of nitro groups to amino groups, followed by their replacement with hydroxyl groups [1]. This transformation process occurs through a series of enzymatic reactions mediated by specialized microbial communities.

Under anaerobic conditions, dinoseb-degrading enrichment cultures have been shown to effectively process dinoterb through similar biochemical pathways. The biodegradation process involves the reduction of the nitro groups present in the dinoterb molecule, with subsequent hydroxylation reactions [1]. The intermediate metabolites produced during this process may exist in different chemical forms depending on the prevailing pH and redox potential conditions in the microbial environment [1].

Aerobic biodegradation of dinoterb proceeds at a relatively rapid rate under laboratory conditions, with a half-life of approximately 10 days [2]. However, when dinoterb is present in mixed pesticide systems, the degradation kinetics are significantly altered, with the half-life extending to 198 days compared to the 46-day half-life observed in mono-pesticide systems [3]. This dramatic increase in persistence suggests that competitive inhibition or toxic effects may occur when multiple pesticides are present simultaneously.

The microbial degradation of dinoterb is primarily mediated by specific enzyme systems that have evolved to process nitroaromatic compounds. These enzymes facilitate the initial reduction of nitro groups through electron transfer processes, which are essential for the subsequent transformation steps [4]. The degradation pathway typically involves the formation of intermediate compounds that may retain some biological activity before complete mineralization occurs.

Factors Affecting Degradation Rates

Several environmental and chemical factors significantly influence the rate of dinoterb biodegradation. Temperature plays a crucial role in determining degradation kinetics, with higher temperatures generally accelerating microbial activity and enzymatic processes [5]. The optimal temperature range for dinoterb biodegradation typically falls between 20-30°C, with exponential increases in degradation rates observed within this range [6].

Soil moisture content represents another critical factor affecting degradation rates. Adequate moisture levels are essential for maintaining active microbial populations and facilitating the transport of nutrients and metabolites [5]. However, excessive moisture can lead to anaerobic conditions that may either enhance or inhibit specific degradation pathways depending on the microbial community composition.

pH conditions significantly influence the chemical speciation of dinoterb and its bioavailability to degrading microorganisms. Given that dinoterb has a pKa value of 5.0 [3], it exists predominantly as an anion under neutral and alkaline conditions. This ionization state affects both the compound's mobility in soil and its interaction with microbial cells [3].

The presence of organic matter and clay minerals in soil can affect degradation rates through both physical and chemical mechanisms. Organic matter provides carbon sources for microbial growth and may enhance the retention of dinoterb in soil, potentially reducing its bioavailability for degradation [7]. Clay minerals can adsorb dinoterb and its metabolites, creating microenvironments that may either protect these compounds from biodegradation or concentrate them for more efficient microbial processing.

Nutrient availability, particularly nitrogen and phosphorus, influences the growth and activity of degrading microorganisms. Under nutrient-limiting conditions, microbial communities may be unable to maintain the metabolic activity required for effective pesticide degradation [4]. Conversely, adequate nutrient levels can support robust microbial populations capable of processing dinoterb and its metabolites.

Soil Persistence Dynamics

Influence of Soil Characteristics

Soil characteristics play a fundamental role in determining the persistence and fate of dinoterb in terrestrial environments. The soil sorption coefficient (Koc) for dinoterb ranges from 98 to 124, indicating high to very high mobility in soil systems [3]. This relatively low sorption capacity means that dinoterb is weakly bound to soil particles and is therefore susceptible to leaching and transport processes.

Clay content significantly influences dinoterb behavior in soil through both physical and chemical mechanisms. Clay minerals provide sorption sites for dinoterb molecules, with the extent of sorption depending on the specific clay type and mineralogy [7]. Montmorillonite and other expanding clays typically exhibit higher sorption capacities for organic compounds compared to kaolinite and other 1:1 clay minerals [7].

Organic matter content represents one of the most important soil characteristics affecting dinoterb persistence. Soil organic matter serves as both a sorption medium and a carbon source for microbial communities involved in pesticide degradation [8]. Clay-organic matter complexes create protective microenvironments that can shield dinoterb from degradative processes while simultaneously providing habitat for specialized microbial communities [7].

Soil texture influences dinoterb persistence through its effects on water movement, aeration, and microbial activity. Sandy soils with low clay and organic matter content typically exhibit reduced sorption capacity and enhanced leaching potential for dinoterb [9]. Conversely, clay-rich soils may retain dinoterb more effectively but may also create anaerobic conditions that alter degradation pathways.

Soil pH affects dinoterb persistence through multiple mechanisms. The pKa value of 5.0 means that dinoterb exists predominantly in ionized form under neutral and alkaline conditions [3]. This ionization affects both the compound's sorption behavior and its bioavailability to degrading microorganisms [10]. Optimal pH conditions for dinoterb biodegradation typically range from 6.5 to 7.5, where microbial activity is most efficient [10].

Soil bulk density and porosity influence dinoterb persistence by affecting water movement, gas exchange, and microbial habitat availability. Compacted soils with high bulk density may create anaerobic conditions that favor specific degradation pathways while limiting overall microbial activity [11]. Conversely, well-structured soils with appropriate porosity support diverse microbial communities capable of efficient pesticide degradation.

Temporal Degradation Patterns

The temporal degradation pattern of dinoterb in soil follows a complex pattern influenced by multiple environmental factors. Initial degradation rates are typically rapid, with significant losses occurring within the first few weeks following application. Laboratory studies indicate that dinoterb exhibits a half-life of 46 days in unsaturated soil batch tests [3], while in soil suspension systems, the half-life extends to 68 days [3].

Seasonal variations in degradation rates reflect the influence of temperature, moisture, and microbial activity patterns. During warmer months, enhanced microbial activity and favorable environmental conditions typically result in accelerated degradation rates [6]. Conversely, during cooler periods, degradation rates may be significantly reduced, leading to increased persistence and potential accumulation of dinoterb residues.

The vadose zone represents a critical compartment for dinoterb persistence, with estimated half-lives of approximately 100 days in sandy loam soils [9]. This extended persistence in the unsaturated zone reflects the complex interplay between sorption processes, microbial activity, and environmental conditions that characterize this soil compartment.

Long-term persistence patterns are influenced by the formation of bound residues and the development of adapted microbial communities. Over time, dinoterb and its metabolites may become increasingly incorporated into soil organic matter, forming bound residues that are less susceptible to further degradation [8]. Simultaneously, repeated applications may lead to the development of specialized microbial communities with enhanced degradation capabilities.

The formation of metabolites during dinoterb degradation creates additional temporal complexity in the persistence pattern. Some metabolites may be more persistent than the parent compound, while others may be rapidly mineralized [1]. The relative persistence of different metabolites depends on their chemical structure, environmental conditions, and the presence of appropriate degrading microorganisms.

Aquatic System Transformation

Dinoterb transformation in aquatic systems occurs through multiple pathways, with photodegradation representing the primary removal mechanism. Under natural sunlight conditions, dinoterb exhibits photolysis half-lives ranging from 14 to 18 days in surface waters [9]. Laboratory studies using artificial UV radiation have demonstrated even more rapid degradation, with aqueous photolysis half-lives of approximately 1.8 days [12].

The photodegradation process involves the formation of various intermediate compounds that may retain some biological activity. Gas chromatography-mass spectrometry analysis of photodegraded samples has identified 2-isopropyl-4,6-dinitrophenol as a primary degradation product [13]. This metabolite formation indicates that photodegradation does not necessarily result in complete mineralization but rather in the production of structurally related compounds.

Water-sediment systems exhibit different transformation kinetics compared to water-only systems. In water-sediment studies, dinoterb demonstrates slower degradation rates, with 50% degradation occurring over 94 days [14]. This extended persistence in sediment environments reflects the reduced light penetration and altered redox conditions that characterize these systems.

Biodegradation in aquatic environments is generally limited due to the specific microbial communities and environmental conditions required for dinoterb processing. Most natural waters lack the specialized microorganisms necessary for efficient dinoterb biodegradation, making biological transformation a minor removal pathway in aquatic systems [9].

Volatilization represents a minor removal mechanism for dinoterb from aquatic systems. The estimated Henry's Law constant of 5.04 × 10⁻⁴ atm·m³/mol indicates that volatilization from water surfaces will be slow [9]. This low volatility is consistent with the compound's relatively low vapor pressure and high water solubility characteristics.

Sorption to suspended particles and sediments can influence dinoterb fate in aquatic systems. The relatively low Koc values indicate that dinoterb has limited affinity for organic matter and clay particles in aquatic environments [3]. However, in systems with high suspended sediment loads, sorption processes may become more significant for dinoterb removal.

Atmospheric Transport and Deposition

Atmospheric transport of dinoterb occurs primarily through volatilization from treated surfaces and subsequent distribution through air masses. The vapor pressure of dinoterb at 25°C is 0.000493 mmHg [3], indicating low but measurable volatility that enables atmospheric transport over regional distances.

The atmospheric degradation of dinoterb occurs primarily through reaction with hydroxyl radicals generated by photochemical processes. The estimated half-life for reaction with atmospheric OH radicals is 14.1 days [9], indicating that dinoterb can persist in the atmosphere for extended periods and undergo long-range transport.

Wet deposition represents an important removal mechanism for atmospheric dinoterb, with precipitation events effectively removing the compound from air masses [9]. The efficiency of wet deposition depends on the chemical properties of dinoterb, including its water solubility and Henry's Law constant, which favor partitioning into aqueous phases.

Dry deposition of dinoterb occurs through direct settling and surface absorption processes. The extent of dry deposition depends on atmospheric stability, wind patterns, and surface characteristics of the receiving environment [15]. Urban and agricultural areas may experience higher dry deposition rates due to increased surface roughness and chemical reactivity.

Regional atmospheric transport patterns influence the distribution of dinoterb beyond application areas. Prevailing wind patterns and atmospheric stability conditions determine the transport distance and deposition patterns [15]. Areas downwind from major agricultural application sites may experience elevated atmospheric concentrations and subsequent deposition.

The atmospheric residence time of dinoterb is influenced by both chemical degradation and physical removal processes. The combination of OH radical reactions and wet deposition typically results in atmospheric residence times of several days to weeks [9]. This timeframe is sufficient for regional transport but limits intercontinental distribution.

Atmospheric deposition of dinoterb can contribute to contamination of sensitive ecosystems, including water bodies and non-target terrestrial environments. The potential for ecological effects depends on the deposition rate, environmental persistence, and sensitivity of receiving ecosystems [15]. Risk assessments have identified potential concerns for certain organism groups, particularly in areas with high atmospheric deposition rates.

Physical Description

Color/Form

XLogP3

Boiling Point

LogP

Odor

Melting Point

126.0 °C

126 °C

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H360D ***: May damage the unborn child [Danger Reproductive toxicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Dinoterb (technical grade) as Class IB: highly hazardous; Main Use: herbicide.

Introduced by Pepro (now Bayer AG) and by Murphy Chemical Ltd (who no longer manufacture or market it) and currently available as amine salts or as mixtures with other herbicides. (French patent 1 475 686; 1 532 332; British patent 1 126 658; USA patent 3 565 601 all to Pepro).

/Biological properties are/ much like dinoseb except it is more selective on cereals and less dependent on climatic conditions so that the period of use during growth is longer.

Analytic Laboratory Methods

Product analysis by methylation with diazomethane followed by GLC ... Residues by GLC.

Liquid chromatographic system, capable of selectively detecting individual phenolic cmpd at 1 ppb levels IN water, is described.

In soil by GC analysis.

Lettuce, carrots, and apples were spiked with 0.05-10 ppm phenols, extracted with Me2CO, and after a thorough clean-up examined by gas chromatography using a capillary column 12 m long and a stationary phase consisting of OV-101 fluid and Me silicone. Ar-Me (9:1) was the carrier gas and an electron capture detector was used. Column temperature was ... 135 °C for ... dinoterb. Recovery was 90-100%.